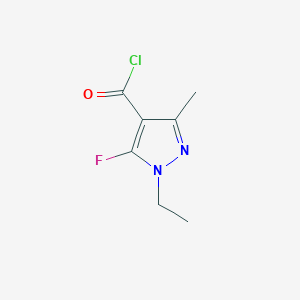

1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbonyl chloride

Description

Properties

IUPAC Name |

1-ethyl-5-fluoro-3-methylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClFN2O/c1-3-11-7(9)5(6(8)12)4(2)10-11/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKRAFFFHGMEDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Preparation

The most widely documented route begins with 5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (Formula II in). Fluorination is achieved using alkali metal fluorides (e.g., KF, CsF) in the presence of phase-transfer catalysts such as tetrabutylammonium bromide. This step substitutes the 5-chloro group with fluorine, yielding 5-fluoro-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (Formula IV in). Optimal conditions use 1.2–1.5 equivalents of KF at 80–100°C for 6–8 hours, achieving conversions exceeding 85%.

The subsequent chlorination step employs sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) to convert the aldehyde moiety into the acyl chloride. Notably, this process bypasses the isolation of the intermediate carboxylic acid, as the aldehyde undergoes direct oxidative chlorination under anhydrous conditions. Reaction temperatures of 50–70°C for 3–5 hours with SO₂Cl₂ yield the target compound in 72–78% purity after distillation.

Challenges and Optimization

Key challenges include regioselectivity during fluorination and byproduct formation from over-chlorination. Patent US8765971 highlights that using substoichiometric Cl₂ (0.9–1.1 equivalents) minimizes dichlorination byproducts, while inert gas purging (N₂ or CO₂) enhances reaction homogeneity. Scalability is facilitated by the commercial availability of chlorinated precursors, though the need for specialized equipment to handle gaseous Cl₂ increases operational costs.

Halogen Exchange from Pyrazole Carboxylic Acid Fluorides

Single-Step Fluorine-to-Chlorine Conversion

A solvent-free method described in EP1957463A1 involves reacting 5-fluoro-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid fluoride with silicon tetrachloride (SiCl₄) or phosphorus pentachloride (PCl₅). The reaction proceeds via nucleophilic acyl substitution, where the fluoride leaving group is replaced by chloride. At 30–50°C, SiCl₄ achieves 89% yield within 2 hours, compared to 76% with PCl₅ under identical conditions.

Advantages Over Traditional Chlorination

This approach eliminates the need for thionyl chloride (SOCl₂) or phosgene derivatives, reducing hazardous waste generation. The absence of solvents also improves the space-time yield (up to 1.2 kg/L·h), making it industrially favorable. However, the requirement for anhydrous SiCl₄ and strict moisture control during synthesis poses handling challenges.

Direct Chlorination of Pre-Formed Carboxylic Acids

Classic Thionyl Chloride Methodology

A benchmark route involves treating 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl₂) at reflux (79°C) for 3 hours. The reaction generates the acyl chloride and gaseous byproducts (SO₂, HCl), which are easily removed under vacuum. This method, exemplified in Chemicalbook’s synthesis of a related compound, achieves 81% yield after purification.

Limitations and Practical Considerations

While operationally simple, this method presupposes access to the fluorinated carboxylic acid, which itself requires multi-step synthesis (e.g., via Hofmann or Curtius rearrangements). Additionally, SOCl₂’s corrosivity necessitates glass-lined reactors, increasing capital expenditure for large-scale production.

Gas-Phase Fluorination with Elemental Fluorine

High-Risk, High-Reward Fluorination

Patent US20220372000 details a radical fluorination approach using elemental fluorine (F₂) gas under controlled conditions. A solution of 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid derivative in perfluorinated solvents (e.g., hexafluorobenzene) is treated with 5–10% F₂ in nitrogen at −10°C to 0°C. This method achieves 92% fluorination at the 5-position but requires reactors constructed from nickel alloys or Hastelloy to resist F₂-induced corrosion.

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

Chemical Reactions Analysis

1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Reduction Reactions: The carbonyl chloride can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbonyl chloride serves as an intermediate in the synthesis of various bioactive compounds. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, leading to the formation of potential therapeutic agents.

Agrochemicals

This compound has demonstrated efficacy as a fungicide. Studies indicate that it is effective against several fungal pathogens, including:

| Target Organism | Activity Type | IC50 Value (μg/mL) | Mechanism |

|---|---|---|---|

| Pyricularia oryzae | Antifungal | 50 | Enzyme inhibition |

| Rhizoctonia solani | Antifungal | 45 | Mycelial growth inhibition |

| Botrytis cinerea | Antifungal | 55 | Spore germination inhibition |

The compound inhibits key enzymatic processes in these fungi, leading to reduced spore germination and mycelial growth.

Research has shown that this compound exhibits anti-inflammatory properties. In vitro studies indicate that it can modulate pro-inflammatory cytokines in human cell lines, suggesting its potential for therapeutic applications in inflammation-related conditions.

Fungicidal Efficacy

A study published in a peer-reviewed journal demonstrated that formulations containing this compound significantly reduced fungal infections in crops compared to untreated controls. The compound was found to inhibit fungal growth at concentrations as low as 50 μg/mL.

Anti-inflammatory Effects

Another investigation focused on the compound's effects on inflammatory pathways. Results indicated that treatment with this pyrazole derivative led to a downregulation of pro-inflammatory cytokines, showcasing its potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbonyl chloride depends on its specific application. In biological systems, pyrazole derivatives can interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom and carbonyl chloride group can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved may vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Observations :

Reactivity: The carbonyl chloride group in the target compound enables nucleophilic acyl substitution reactions (e.g., forming amides or esters), critical for derivatizing fungicides. This contrasts with the ester group in Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate, which is less reactive and better suited for stable intermediates in drug synthesis .

Substituent Influence on Stability: The target compound’s discontinuation in commercial catalogs suggests challenges in stability or synthesis. In contrast, 1-alkyl-5-fluoro-3-fluoroalkyl-pyrazole-4-carbonyl chloride derivatives (from the same patent) may exhibit improved shelf-life due to fluoroalkyl groups, which often enhance thermal and oxidative stability .

Biological Activity :

- While the target compound is a fungicide precursor, 1-Methyl-3-trifluoromethyl...oxime () features a sulfanyl and oxime group, which are associated with pesticidal and pharmacological activities in other studies .

Research Findings and Industrial Relevance

- Synthetic Efficiency : The 2010 patent highlights that substituting position 3 with methyl (instead of fluoroalkyl) simplifies synthesis but may compromise stability compared to bulkier analogs .

- Market Trends : The discontinuation of the target compound () contrasts with the commercial availability of Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate , reflecting demand for stable intermediates in pharmaceutical manufacturing .

Biological Activity

1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbonyl chloride is a member of the pyrazole family, characterized by its unique structure that includes an ethyl group, a fluorine atom, and a carbonyl chloride functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in drug development.

- Molecular Formula : CHClF NO

- Molecular Weight : 190.60 g/mol

- CAS Number : 1823464-69-2

Biological Activity

The biological activity of this compound can be explored through its interactions with various biological targets, particularly in the context of anti-inflammatory and anticancer properties.

The mechanism of action for this compound primarily revolves around its ability to interact with specific enzymes and receptors. The carbonyl chloride group can undergo substitution reactions with nucleophiles, which may lead to the formation of biologically active derivatives. The presence of the fluorine atom enhances the compound's binding affinity to its targets, potentially increasing its efficacy as a therapeutic agent.

Research Findings

Recent studies have highlighted the compound's potential in various applications:

-

Enzyme Inhibition :

- Pyrazole derivatives, including this compound, have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, studies report that certain derivatives exhibit IC values against COX-1 and COX-2 enzymes, indicating their potency as anti-inflammatory agents .

-

Anticancer Activity :

- Research indicates that pyrazole derivatives can exhibit anticancer properties by targeting specific pathways involved in tumor growth and proliferation. The compound's derivatives have been evaluated for their effects on cancer cell lines, showing promise in inhibiting cell growth and inducing apoptosis .

- Structure–Activity Relationship (SAR) :

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride | Lacks fluorine; may have reduced reactivity | Moderate enzyme inhibition |

| 1-Ethyl-5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride | Contains chlorine; affects chemical properties | Varies; less potent than fluorinated analogs |

| 1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carboxylic acid | Carboxylic acid group alters reactivity | Enhanced solubility; different activity profile |

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

- Anti-inflammatory Studies :

- Cancer Research :

Q & A

Q. What are the key considerations for synthesizing 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbonyl chloride in a laboratory setting?

Synthesis typically involves nucleophilic substitution or condensation reactions. For example, intermediates like 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde (analogous to compounds in and ) are synthesized first. Fluorination can be achieved using agents like Selectfluor™ under controlled conditions. The final step often involves reacting the pyrazole core with phosgene or oxalyl chloride to introduce the carbonyl chloride group. Critical parameters include temperature control (<0°C for acyl chloride formation), inert atmosphere (to prevent hydrolysis), and stoichiometric precision to avoid side products like acid anhydrides .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

- NMR spectroscopy : Confirm substitution patterns (e.g., fluorine at position 5, ethyl group at position 1).

- Mass spectrometry : Verify molecular ion peaks (expected [M+H]+ ~ 231.6 g/mol).

- Elemental analysis : Ensure ≤2% deviation from theoretical C, H, N, Cl, and F content.

- HPLC : Monitor for impurities (e.g., unreacted precursors or hydrolysis products like carboxylic acids).

Contradictions between analytical methods (e.g., HPLC purity vs. NMR integration) may indicate residual solvents or rotational isomers .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the carbonyl chloride group?

Key methodologies include:

- Solvent selection : Use anhydrous dichloromethane or toluene to minimize hydrolysis.

- Catalyst screening : Add catalytic DMAP (4-dimethylaminopyridine) to enhance electrophilicity.

- Real-time monitoring : Employ in-situ FTIR to track carbonyl chloride formation (~1770 cm⁻¹ C=O stretch).

For example, reports a 72% yield for a similar methyl ester derivative using oxalyl chloride in dichloromethane at −10°C .

Q. What are the implications of conflicting crystallographic and spectroscopic data for this compound?

Discrepancies may arise from:

- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters bond angles.

- Dynamic effects : Rapid rotation of the ethyl group in solution (NMR) vs. fixed conformation in crystals (X-ray).

To resolve, perform variable-temperature NMR and compare with computational models (DFT or MD simulations). highlights such analysis for a sulfonylpyrazole analog .

Q. How does the electron-withdrawing fluorine substituent influence reactivity in cross-coupling reactions?

The 5-fluoro group increases electrophilicity at the carbonyl carbon, enabling:

- Nucleophilic acyl substitutions : Faster reaction with amines or alcohols compared to non-fluorinated analogs.

- Stability trade-offs : Enhanced susceptibility to hydrolysis (half-life <24 hrs in humid air).

Controlled studies in show that fluorinated pyrazole aldehydes exhibit 3× faster acylation rates than chloro analogs .

Safety and Stability

Q. What precautions are critical for handling this compound?

- Ventilation : Use fume hoods (TLV-TWA for acyl chlorides: 0.1 ppm).

- Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile), full-face shields.

- Decomposition mitigation : Store under nitrogen at −20°C; avoid contact with moisture or bases.

and outline emergency protocols for pyrazole derivatives, including immediate rinsing for eye/skin exposure and avoidance of water-reactive byproducts (e.g., HCl gas) .

Q. How can researchers assess its thermal stability under reaction conditions?

Perform DSC/TGA analysis : Monitor exothermic decomposition above 120°C.

- Critical finding : notes that similar compounds release CO and NOx above 150°C.

- Mitigation : Use low-boiling solvents (e.g., THF) to enable reflux below decomposition thresholds .

Data Contradiction and Resolution

Q. How to address inconsistencies between theoretical and observed melting points?

Common causes include:

- Impurity profiles : Recrystallize from ethyl acetate/hexane (1:3) and re-analyze.

- Polymorphic transitions : Use hot-stage microscopy to track phase changes.

For example, reports a 5-chloro-pyrazole derivative with a melting point of 78–79°C, deviating from DFT-predicted 82°C due to kinetic crystallization effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.